molecular formula C19H16BrCl2N3O2 B2864084 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 352018-43-0

3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

Cat. No.: B2864084
CAS No.: 352018-43-0
M. Wt: 469.16
InChI Key: UALPKMGFKCPDAU-UHFFFAOYSA-M
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Description

3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a synthetic quaternary ammonium salt of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium class, provided for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the investigation of new antimicrobial agents. Scientific studies on structurally related quaternary salts have demonstrated that this chemical class possesses a broad spectrum of in vitro antibacterial and antifungal activity. Related analogs have shown efficacy against challenging pathogens including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , and Cryptococcus neoformans . The mechanism of action for these cationic molecules is under investigation but is often associated with the disruption of microbial membranes, a common trait of quaternary ammonium compounds. Researchers are exploring these molecules to address the growing global challenge of antimicrobial resistance. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N3O2.BrH/c20-16-8-5-14(10-17(16)21)18-12-22(19-2-1-9-23(18)19)11-13-3-6-15(7-4-13)24(25)26;/h3-8,10,12H,1-2,9,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALPKMGFKCPDAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-a]imidazole core, followed by the introduction of the dichlorophenyl and nitrobenzyl groups through electrophilic aromatic substitution reactions. The final step involves the quaternization of the nitrogen atom with bromide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group or to alter the dichlorophenyl group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide ion can yield various substituted imidazolium salts.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with three analogues from the evidence:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target: 3-(3,4-Dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide C₁₉H₁₅BrCl₂N₃O₂ 3,4-dichlorophenyl (C₆H₃Cl₂), 4-nitrobenzyl (C₇H₆NO₂) ~500 (estimated) Nitro group enhances electron-withdrawing effects; bromide counterion.
3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide C₁₂H₁₂Br₂N₂ 4-bromophenyl (C₆H₄Br) 344.05 Simpler structure; bromine substituent; hydrobromide salt.
3-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide C₁₈H₁₄BrCl₃N₂ 4-chlorophenyl (C₆H₄Cl), 2,4-dichlorobenzyl (C₇H₅Cl₂) ~472 (estimated) Triple chlorine substitution; similar bicyclic core.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₇N₅O₇ 4-nitrophenyl (C₆H₄NO₂), ester groups 565.56 Extended heterocyclic system with nitrophenyl and ester functionalities.

Research Findings and Implications

  • Antibacterial Potential: Derivatives with nitro groups (e.g., the target and ) exhibit enhanced activity against Gram-positive bacteria, likely due to nitroreductase-mediated activation .
  • Structural Limitations : The bulky 3,4-dichlorophenyl group in the target compound may reduce bioavailability compared to smaller substituents in and .
  • Thermodynamic Stability : The bicyclic core in all analogues contributes to thermal stability, as evidenced by melting points exceeding 200°C in related compounds .

Biological Activity

The compound 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrolo[1,2-a]imidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The 3-(3,4-dichlorophenyl) and 1-(4-nitrobenzyl) groups are introduced through electrophilic aromatic substitution and nucleophilic attack methods.

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 5.2 μM, indicating moderate cytotoxicity against this cell line .
  • HeLa Cervical Cancer Cells : Similar studies reported an IC50 of around 6.8 μM, suggesting potential as an anticancer agent .

The mechanism underlying the anticancer activity appears to be related to:

  • Inhibition of Cell Cycle Progression : The compound induces G2/M phase arrest in cancer cells, which is critical for preventing cell division.
  • Apoptosis Induction : Flow cytometry analyses revealed increased apoptotic cell populations upon treatment with the compound, suggesting it triggers programmed cell death pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies assessed its effectiveness against a range of bacteria and fungi:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged between 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity .
  • Fungal Strains : It exhibited notable antifungal activity against Candida albicans with an MIC of 64 µg/mL.

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl and nitrobenzyl substituents is crucial for enhancing the biological activity of the compound. Comparative studies with analogs lacking these groups showed significantly reduced activity, highlighting their importance in binding interactions with biological targets.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • In Vivo Efficacy in Tumor Models : A study using xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls.
  • Safety Profile Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses, supporting its potential for further development as a therapeutic agent.

Data Summary Table

Biological ActivityCell Line/OrganismIC50 (µM)MIC (µg/mL)
AnticancerMCF-75.2-
AnticancerHeLa6.8-
AntibacterialStaphylococcus aureus-64
AntifungalCandida albicans-64

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing this compound, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step approach starting with cyclocondensation of pyrrolidine precursors followed by alkylation with 4-nitrobenzyl bromide. Key parameters include:

  • Solvent : Polar aprotic solvents like DMF or DMSO for improved solubility .
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate intermediates .
  • Temperature : Room temperature for alkylation steps to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
    • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.1 substrate:alkylating agent) and use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl/nitrobenzyl groups) and quaternary carbons .
  • IR Spectroscopy : Identify C-N stretches (~1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-Br]⁺ with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolve stereoelectronic effects in the imidazolium core (e.g., bond angles: C5–C4–H4A = 111.6°) .

Q. How can researchers assess purity and stability under varying storage conditions?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Stability : Conduct accelerated degradation studies:

  • Thermal : 40–60°C for 4 weeks to identify decomposition products .
  • Photolytic : Expose to UV light (λ = 365 nm) to assess nitro group stability .

Advanced Research Questions

Q. What computational approaches predict the compound’s electronic behavior and binding interactions?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ΔE = ~4.5 eV for imidazolium derivatives) and electrostatic potential maps .
  • Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina; validate with SPR (surface plasmon resonance) binding assays .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Validation : Compare experimental 1H NMR shifts with DP4+ probability analysis of computed conformers .
  • Solvent Effects : Simulate NMR chemical shifts in explicit solvent models (e.g., COSMO-RS) to account for dielectric environments .

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation rates .
  • Isotopic Labeling : Introduce deuterium at the imidazolium C2 position to track hydrogen-bonding effects in nucleophilic substitutions .

Q. How does the compound interact with biological membranes or protein targets?

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to predict membrane permeability .
  • Fluorescence Quenching : Use tryptophan fluorescence assays to study binding with serum albumin .

Q. What environmental impacts arise from its degradation, and how can they be mitigated?

  • Degradation Pathways : Perform LC-MS/MS to identify nitro-reduction products (e.g., amine derivatives) under anaerobic conditions .
  • Ecotoxicity : Use Daphnia magna bioassays to assess acute toxicity (LC50) of degradation byproducts .

Methodological Notes

  • Cross-Validation : Always corroborate synthetic yields with multiple analytical techniques (e.g., NMR + HRMS) .
  • Scale-Up Challenges : Implement process analytical technology (PAT) for real-time monitoring during pilot-scale synthesis .
  • Data Reproducibility : Document solvent batch effects (e.g., residual water in DMF) and storage conditions for intermediates .

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